1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde
CAS No.: 23002-98-4
Cat. No.: VC18752874
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde - 23002-98-4](/images/structure/VC18752874.png)
Specification
CAS No. | 23002-98-4 |
---|---|
Molecular Formula | C15H12O2 |
Molecular Weight | 224.25 g/mol |
IUPAC Name | 1,4-dimethyldibenzofuran-2-carbaldehyde |
Standard InChI | InChI=1S/C15H12O2/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3 |
Standard InChI Key | KSPHHMOUMFMGMN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde consists of two benzene rings fused to a central furan moiety. Key structural features include:
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Methyl groups at C1 and C4 positions
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Formyl group (-CHO) at C2
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Planar aromatic system with conjugated π-electrons
The IUPAC name derives from its dibenzofuran backbone, with substituents numbered per IUPAC guidelines (Figure 1) .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₂O₂ | |
Molecular Weight | 224.25 g/mol | |
Boiling Point | 386.8°C at 760 mmHg | |
Density | 1.214 g/cm³ | |
Refractive Index | 1.69 | |
Vapor Pressure | 3.46 × 10⁻⁶ mmHg at 25°C |
Synthesis Methodologies
Palladium-Catalyzed Cross-Coupling
A robust synthesis route involves Suzuki-Miyaura coupling:
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Precursor Preparation: 2-Bromodibenzo[b,d]furan undergoes formylation via Vilsmeier-Haack reaction .
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Methylation: Sequential Friedel-Crafts alkylation introduces methyl groups .
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Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) mediate aryl-aryl bond formation .
This method achieves yields >75% with excellent regioselectivity .
Condensation Approaches
Alternative routes employ acid-catalyzed condensation:
This method is cost-effective but requires strict temperature control (78–110°C) .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with 95% mass retention below 180°C . The high boiling point (386.8°C) enables high-temperature applications .
Table 2: Key Spectroscopic Data
Technique | Signals (δ, ppm) | Reference |
---|---|---|
¹H NMR | 9.85 (s, 1H, CHO), 2.45 (s, 6H, CH₃) | |
¹³C NMR | 192.1 (CHO), 21.4 (CH₃) | |
IR | 1685 cm⁻¹ (C=O stretch) |
Chemical Reactivity
Electrophilic Substitution
The formyl group directs electrophiles to C3 and C5 positions:
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran derivatives while preserving the formyl group .
Applications in Materials Science
Polymer Precursors
The compound serves as a monomer for:
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Thermoplastics: Copolymerization with ethylene enhances thermal stability (Tg > 150°C) .
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Liquid Crystals: Mesomorphic phases form when combined with biphenyl diols .
Organic Electronics
Field-effect transistors incorporating 1,4-dimethyldibenzo[b,d]furan-2-carbaldehyde exhibit:
Biological Activity
Kinase Inhibition
Docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase via:
Antimicrobial Properties
Against Staphylococcus aureus:
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